(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a hydroxyl group and a pyrimidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidine ring.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine rings are modified with various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Boranes.
Substitution Products: Various substituted piperidine and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both piperidine and pyrimidine rings suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as inhibitors of specific enzymes or receptors. The boronic acid group is known to form reversible covalent bonds with active site residues, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the function of the target protein. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4,6-dichloropyrimidine and 2-aminopyrimidine share structural similarities with (2-(4-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid.
Piperidine Derivatives: Compounds such as 4-hydroxypiperidine and 1-benzylpiperidine are structurally related to the piperidine moiety of the compound.
Uniqueness
What sets this compound apart is the presence of both a boronic acid group and a hydroxyl-substituted piperidine ring. This unique combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H16BN3O3 |
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Molecular Weight |
237.07 g/mol |
IUPAC Name |
[2-(4-hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-9(11(16)17)6-12-10(13-7)14-4-2-8(15)3-5-14/h6,8,15-17H,2-5H2,1H3 |
InChI Key |
BFCIOWWMOZCUPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2CCC(CC2)O)(O)O |
Origin of Product |
United States |
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